Histidylproline
Description
Nomenclature and Chemical Context
Histidylproline (His-Pro) is a dipeptide composed of L-histidine and L-proline amino acid residues linked by a peptide bond. nih.gov Its chemical identity is defined by specific nomenclature and properties that distinguish it from its related compounds.
Table 1: Chemical Identification of this compound (His-Pro)
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid nih.gov |
| Molecular Formula | C11H16N4O3 nih.gov |
| Molecular Weight | 252.27 g/mol nih.gov |
| CAS Number | 20930-58-9 nih.gov |
| Common Synonyms | His-Pro, L-histidyl-L-proline, Histidine-Proline dipeptide nih.gov |
The primary chemical context of this compound in mammals is its role as a metabolite of Thyrotropin-releasing hormone (TRH). nih.gov TRH is a hypothalamic neurohormone with the sequence pyroglutamic acid–histidine–proline. britannica.com A specific enzyme, pyroglutamate (B8496135) aminopeptidase (B13392206), cleaves the pyroglutamyl residue from TRH, yielding the linear dipeptide His-Pro. mdpi.comoup.com
This dipeptide, this compound, can then undergo a non-enzymatic intramolecular cyclization. mdpi.com The inherent structural constraints imposed by the proline residue facilitate the formation of a stable six-membered ring structure known as a 2,5-diketopiperazine. mdpi.com This cyclized form is a distinct chemical entity known as Cyclo(His-Pro) or histidyl-proline diketopiperazine (HPD). nih.gov
Table 2: Chemical Identification of Cyclo(His-Pro)
| Identifier | Value |
|---|---|
| IUPAC Name | (3S,9aS)-3-(1H-imidazol-5-ylmethyl)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione nih.gov |
| Molecular Formula | C12H16N4O2 nih.gov |
| Molecular Weight | 248.28 g/mol nih.gov |
| CAS Number | 53109-32-3 nih.gov |
| Common Synonyms | Histidyl-proline diketopiperazine, His-Pro-Dkp, HPD nih.gov |
Historical Perspectives in Neurobiology and Peptide Research
The scientific investigation of this compound is deeply rooted in the broader history of peptide neurobiology, particularly the research surrounding TRH. The journey to understanding this dipeptide began with the landmark identification of the structure of TRH itself.
Table 3: Key Historical Milestones
| Year | Discovery/Event | Significance |
|---|---|---|
| 1965 | Cyclo(His-Pro) is first detected in human urine. mdpi.com | First identification of this cyclic dipeptide in a biological context, predating the full understanding of its origin. mdpi.com |
| 1969 | The chemical structure of TRH (pyroglutamyl-histidyl-proline amide) is elucidated by the groups of Roger Guillemin and Andrew V. Schally. wikipedia.org | This foundational discovery enabled the study of TRH's metabolism and its byproducts. wikipedia.org |
| 1977 | The Nobel Prize in Physiology or Medicine is awarded to Guillemin and Schally for their work on hypothalamic hormones. wikipedia.org | Highlighted the importance of peptide hormones in brain function and spurred further research into related compounds. wikipedia.org |
| Late 1970s | Cyclo(His-Pro) is identified as an endogenous peptide in the mammalian central nervous system. oup.comresearchgate.net | Established that Cyclo(His-Pro) was not just an excretory product but a naturally occurring molecule within the brain. oup.comresearchgate.net |
| 1980s | Research intensifies on the distribution and potential functions of Cyclo(His-Pro). | Studies confirmed its presence in blood, cerebrospinal fluid, spinal cord, and the gastrointestinal tract, suggesting it was a physiologically active molecule. nih.gov Early functional studies explored its potential as a prolactin inhibitory factor and its effect on enzymes like (Na+ + K+)-ATPase. nih.govnih.gov |
Early research into the biological role of TRH metabolites focused heavily on Cyclo(His-Pro). Initial in vitro data suggested it might act as a prolactin inhibitory factor. However, subsequent in vivo studies in the early 1980s did not support this hypothesis, finding that administration of Cyclo(His-Pro) did not affect prolactin secretion in various rat models. nih.gov This shifted the focus of research towards other potential neuroactive roles. Throughout the 1980s, researchers meticulously mapped the distribution of Cyclo(His-Pro), confirming its status as an endogenous molecule in numerous tissues beyond the hypothalamus. nih.gov This work established that while a portion of Cyclo(His-Pro) originates from TRH degradation, the widespread presence of the peptide suggested the possibility of other biosynthetic origins as well. nih.gov This historical progression from the discovery of TRH to the characterization of its metabolites laid the groundwork for contemporary investigations into the diverse biological activities of this compound and its cyclic derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFUHAPNTYMJB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943211 | |
| Record name | Histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20930-58-9 | |
| Record name | Histidylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20930-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020930589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Endogenous Biosynthesis and Metabolic Dynamics
Thyrotropin-Releasing Hormone (TRH) as a Precursor
TRH, a tripeptide with the sequence pyroglutamyl-histidyl-proline amide (pGlu-His-Pro-NH2), serves as a primary precursor for the endogenous production of histidylproline and its cyclic derivative oup.comresearchgate.netmdpi.comnih.govgoogle.comnih.govnih.gov. TRH itself is synthesized in the hypothalamus and plays a crucial role in regulating the thyroid axis, as well as exhibiting various central nervous system effects oup.comresearchgate.netnih.govphysiology.org.
Enzymatic Hydrolysis by Pyroglutamyl Aminopeptidase (B13392206)
The initial step in the metabolic breakdown of TRH involves the enzymatic removal of the N-terminal pyroglutamyl residue. This reaction is catalyzed by pyroglutamyl aminopeptidase (PPI), also known as pyroglutamate (B8496135) aminopeptidase II or thyroliberinase oup.comnih.govgoogle.comnih.govnih.govphysiology.orgnih.govportlandpress.comnih.govoup.comnih.gov. PPII is a highly specific metallopeptidase that cleaves the pyroglutamyl-histidyl peptide bond of TRH nih.govportlandpress.comdcu.ie. This hydrolysis releases pyroglutamic acid and yields the linear dipeptide histidyl-proline amide (His-Pro-NH2) oup.commdpi.comgoogle.comphysiology.orgoup.comnih.govnih.gov.
In some instances, TRH precursors such as TRH-Gly (pGlu-His-Pro-Gly) can also be substrates for pyroglutamyl aminopeptidase. This enzymatic action can lead to the formation of His-Pro-Gly, which subsequently can be converted to cyclo(His-Pro), potentially bypassing the formation of TRH itself nih.govmdpi.comcapes.gov.br.
Non-Enzymatic Cyclization to Cyclo(His-Pro)
Following the enzymatic cleavage of TRH by pyroglutamyl aminopeptidase, the resulting dipeptide, His-Pro-NH2, undergoes a spontaneous, non-enzymatic cyclization reaction oup.comresearchgate.netmdpi.comnih.govgoogle.comnih.govphysiology.orgnih.govoup.comnih.govmdpi.commdpi.com. This cyclization is favored under physiological conditions, particularly at a pH between 6.0 and 7.0, and at body temperature (37°C) mdpi.com. The proline residue's structure is believed to promote the necessary cis-conformation of the peptide bond between histidine and proline, facilitating the intramolecular reaction that forms the cyclic dipeptide, cyclo(His-Pro) researchgate.netmdpi.com. This cyclic structure, also known as histidyl-proline diketopiperazine (cHP), is significantly more stable and resistant to enzymatic degradation compared to its linear counterpart researchgate.netmdpi.comgoogle.commdpi.com.
Alternative Biosynthetic Pathways and Precursors
While TRH is the most extensively studied precursor for this compound and cyclo(His-Pro) in mammals, other pathways exist. As noted, TRH-Gly can serve as a precursor, leading to cyclo(His-Pro) via pyroglutamyl aminopeptidase action without necessarily forming TRH nih.govmdpi.comcapes.gov.br. Furthermore, this compound dipeptides can also arise from the general degradation of proteins, where linear dipeptides, including His-Pro, can be released and subsequently cyclize to form cyclo(His-Pro) oup.comoup.com. The precise origin of cyclo(His-Pro) in plants remains an area of investigation, though pyroglutamyl aminopeptidase has been implicated in its metabolic regulation oup.com.
Enzymology of this compound Metabolism
The metabolism of this compound and its precursors involves several key enzymes:
Pyroglutamyl Aminopeptidase (PPI) : This enzyme is critical for the initial catabolism of TRH, cleaving the pyroglutamyl-histidyl bond to produce His-Pro-NH2 oup.comnih.govgoogle.comnih.govnih.govphysiology.orgnih.govportlandpress.comnih.govoup.comnih.govnih.gov. It is characterized as a specific metallopeptidase with a high affinity for TRH nih.govportlandpress.comdcu.ie.
TRH Deamidase : This enzyme can remove the amide group from TRH, converting it to TRH-OH (pGlu-His-Pro), which can then undergo further metabolic processing oup.comnih.govnih.gov.
Histidylprolineamide Imidopeptidase : This enzyme cleaves the His-Pro-NH2 dipeptide into its constituent amino acids, histidine and prolineamide nih.gov.
Dipeptidyl Peptidases : These enzymes are involved in the general breakdown of peptides, releasing dipeptides that may subsequently cyclize into diketopiperazines like cyclo(His-Pro) mdpi.com.
Degradation Pathways and Kinetics
The metabolic fate of this compound and its derivatives is characterized by varying degrees of stability and specific degradation routes.
Distribution and Subcellular Localization
Central Nervous System Distribution
The presence of histidylproline is well-documented throughout the central nervous system (CNS) of mammals, including rats and humans. nih.govnih.gov Its distribution is ubiquitous, but concentrations vary significantly across different regions, indicating specialized roles in neural signaling and modulation. nih.govnih.gov
Studies using specific radioimmunoassays have quantified the levels of this compound, often referred to as cyclo(His-Pro), in discrete areas of the brain and in the pituitary gland.
In the rat brain, the hypothalamus contains the highest concentration of cyclo(His-Pro). nih.gov However, the distribution pattern is notably dissimilar to that of TRH. nih.gov For instance, within the hypothalamus, the highest concentrations of cyclo(His-Pro) are found in the anterior nucleus and the paraventricular nucleus. nactem.ac.uk In contrast, TRH concentrations are highest in the ventromedial nucleus and arcuate nucleus. nactem.ac.uk This dissociation suggests that factors beyond local TRH degradation are significant in determining the concentration of cyclo(His-Pro) in specific brain loci. nih.gov Furthermore, conditions such as streptozocin-induced hyperglycemia have been shown to cause a significant increase in cyclo(His-Pro) concentration specifically in the striatum of the rat brain. oup.comebi.ac.uk
In the adult human brain, immunoreactive cyclo(His-Pro) is also widely distributed. nih.gov The highest concentration is found in the pituitary stalk-median eminence. nih.gov Among extrahypothalamic regions, the olfactory bulbs and cerebellar hemisphere contain relatively high levels, while the lowest concentrations are observed in the occipital cortex and hippocampus. nih.gov
Concentration of this compound (cyclo(His-Pro)) in Rat Brain Regions
| Brain Region | Concentration (ng/mg protein) |
|---|---|
| Anterior Nucleus | 3.5 |
| Paraventricular Nucleus | 2.95 |
Concentration of this compound (cyclo(His-Pro)) in Human Brain Regions
| Brain Region | Concentration (ng/mg protein) |
|---|---|
| Pituitary Stalk-Median Eminence | 2.2 |
| Olfactory Bulbs | 0.180 |
| Cerebellar Hemisphere | 0.168 |
| Whole Hypothalamus | 0.105 |
| Hippocampus | 0.080 |
| Occipital Cortex | 0.079 |
Data for the tables was sourced from studies on discrete rat hypothalamic nuclei and adult human brain tissues obtained at autopsy. nih.govnactem.ac.uk
The precise subcellular localization of this compound within neurons has not been extensively detailed. However, research in peripheral endocrine cells provides significant insights. In the glucagon-containing A-cells of the human fetal pancreas, this compound immunoreactivity has been specifically localized over the secretory granules. nih.gov This suggests that in neuroendocrine cells, the compound is likely stored in vesicles prior to release. While specific receptors for cyclo(His-Pro) have not been identified in the brain, its precursor TRH is known to be stored in secretory granules in hypothalamic neurons. oup.comebi.ac.uk
Peripheral Tissue Distribution
Beyond the central nervous system, this compound has been identified in various peripheral tissues and fluids, including the gastrointestinal tract and blood. mdpi.comresearchgate.net
Pancreas : this compound immunoreactivity is present in the glucagon-containing cells (A-cells) of the human fetal pancreas. nih.gov
Adrenal Gland : Specific binding of cyclo(His-Pro) has been noted in adrenal cortex membranes. nactem.ac.ukebi.ac.uk Enzymes capable of metabolizing TRH into cyclo(His-Pro) are also found in the adrenal glands. oup.com
Liver and Kidney : Both the liver and kidney contain enzymes that act on TRH, contributing to the systemic levels of its metabolites. oup.com Specific binding sites for cyclo(His-Pro) have also been identified in the rat liver. nactem.ac.uk
Carrier Interactions and Binding Proteins
This compound interacts with specific transport systems and binding proteins, which facilitates its movement across cell membranes and modulates its activity. Unlike TRH, which is found in a free form, cyclo(His-Pro) can be bound to a carrier protein with an approximate molecular weight of 70,000. nactem.ac.ukebi.ac.uk
It is a recognized key substrate of organic cation transporters (OCTs). ebi.ac.ukmdpi.comresearchgate.net The human organic cation transporter OCT2, in particular, has been shown to transport cyclo(His-Pro), a mechanism that may be implicated in the integrity and function of dopaminergic neurons. nih.gov This interaction with OCTs is crucial as it is strongly linked to the neuroprotective effects attributed to the compound. mdpi.comresearchgate.net
While specific membrane receptors akin to those for TRH have not been found for cyclo(His-Pro) in the brain or pituitary, distinct binding sites have been identified on adrenal cortex membranes and in the liver. nactem.ac.ukebi.ac.uk The binding activity is sensitive to trypsin and phospholipase A, suggesting that both protein and phospholipid components are essential for this interaction. ebi.ac.uk The binding is also affected by thiol reagents, indicating that a thiol group may be a key part of the binding site. ebi.ac.uk
Biological Functions and Molecular Mechanisms
Neurobiological Roles
Histidylproline is recognized for its presence in the central nervous system and its ability to cross the blood-brain barrier. medchemexpress.comglpbio.comfishersci.at This accessibility allows it to exert various effects on neural tissues. It is considered a promising candidate for addressing neurodegenerative conditions due to its neuroprotective and cognitive-enhancing properties. mdpi.com
The neuroprotective effects of this compound are attributed to its ability to modulate several key cellular pathways involved in neuronal survival and response to stress. It has been shown to offer protection against neurotoxicity induced by substances like amyloid-beta peptides, which are implicated in Alzheimer's disease. mdpi.comnih.gov
This compound plays a significant role in modulating inflammatory and stress responses within the brain. researchgate.net It can influence the Nrf2-NF-κB signaling pathway, a critical axis in regulating cellular responses to inflammation and oxidative stress. mdpi.comresearchgate.net Specifically, it has been shown to inhibit the nuclear accumulation of NF-κB, a key transcription factor involved in the inflammatory process. medchemexpress.comglpbio.comfishersci.at This anti-inflammatory action is further supported by its ability to down-regulate the expression of pro-inflammatory molecules like TNFα. glpbio.com By modulating these pathways, this compound helps to counteract neuroinflammation-based degenerative processes. researchgate.netresearchgate.net
A key aspect of this compound's neuroprotective function is its ability to bolster the antioxidant capacity of cells. mdpi.comoup.com Studies have demonstrated that isomers of this compound can increase the total antioxidant capacity in cellular models of Alzheimer's disease without altering the total oxidative status. mdpi.comnih.gov This is achieved, in part, by regulating the activity of the Nrf2 transcription factor, which is central to the cellular defense against oxidative stress and controls the expression of numerous antioxidant genes. oup.com The compound's ability to enhance antioxidant defenses helps to mitigate the damaging effects of reactive oxygen species (ROS) on neuronal cells. frontiersin.orgnih.gov
Research Findings on this compound's Antioxidant Effects
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Anti-Alzheimer Potential | Differentiated SH-SY5Y cells (in vitro AD model) | This compound isomers increased total antioxidant capacity. | mdpi.comnih.gov |
| Cellular Stress Response | General cellular models | Regulates the Nrf2 transcription factor, a key player in antioxidant gene expression. | oup.com |
This compound has been found to alleviate endoplasmic reticulum (ER) stress and excitotoxicity, two cellular states implicated in neuronal damage. mdpi.comresearchgate.net ER stress, which arises from the accumulation of unfolded or misfolded proteins, can trigger cell death pathways. mdpi.com this compound helps to mitigate ER stress by up-regulating proteins like Bip, which enhances the cell's ability to handle unfolded proteins. glpbio.com This action is considered a promising strategy for counteracting neurodegeneration. mdpi.com Furthermore, by preventing excessive glutamate (B1630785) receptor stimulation, it can protect against excitotoxicity, a process that leads to calcium overload and neuronal injury. nih.gov
The compound contributes to neuroprotection by helping to regulate calcium homeostasis. mdpi.comresearchgate.net Dysregulation of calcium levels is a common feature of neurodegenerative diseases and can lead to a cascade of detrimental events, including mitochondrial dysfunction and the activation of cell death pathways. nih.govwfsahq.orgwikipedia.orgmhmedical.comfrontiersin.org this compound's ability to prevent calcium overload is a crucial aspect of its neuroprotective profile. mdpi.com
This compound exerts a direct influence on neuronal cell death pathways, modulating both apoptosis (programmed cell death) and necrosis. mdpi.com In the context of Alzheimer's disease models, it has been shown to protect against cell death induced by amyloid-beta peptides. mdpi.com The compound can reduce the percentage of apoptotic cells, thereby preserving neuronal viability. mdpi.com The molecular mechanisms underlying this effect involve the modulation of key genes and proteins associated with apoptosis and necrosis. mdpi.commdpi.comfrontiersin.orgbmglabtech.com
Neuroprotective Mechanisms
Role in DNA Repair Processes
Recent research has shed light on the neuroprotective mechanisms of this compound, which include its contribution to DNA repair processes. mdpi.com Studies have shown that certain isomers of this compound can modulate the expression of genes critically involved in DNA repair. For instance, in an experimental model of Alzheimer's disease, the isomer cHP4 was found to reduce the expression of the ERCC1 gene, which was elevated due to DNA damage. mdpi.com The ERCC1 gene is essential for the nucleotide excision repair (NER) pathway, a critical process for repairing damaged DNA. mdpi.com This suggests that this compound's neuroprotective effects are, in part, associated with its ability to influence DNA repair mechanisms. mdpi.com The investigation of key genes related to DNA damage and repair, such as ATM, BRCA1, CDKN1A, ERCC2, MDM2, and RAD51, has been a focus in understanding the broader impact of this compound on genomic stability. nih.gov
Cognitive Modulation
This compound has demonstrated nootropic, or cognitive-enhancing, properties. mdpi.com It is believed to improve cognitive function and enhance neurological recovery after trauma. mdpi.com The cognitive-enhancing effects are attributed to its ability to cross the blood-brain barrier and influence various cellular processes within the central nervous system. mdpi.comresearchgate.net The proline residue and the presence of unsaturated systems within its structure are considered important for its nootropic and neuroprotective actions. unimi.it Furthermore, this compound is thought to modulate cognitive functions through its interaction with various neurotransmitter systems. psu.eduimrpress.com
Influence on Neurotransmitter Systems and Cyclic Nucleotides
This compound exerts a modulatory influence on several neurotransmitter systems, including the dopaminergic system. psu.edunih.gov It has been shown to enhance dopamine (B1211576) release in the nucleus accumbens, which may underlie its effects on locomotor activity. jst.go.jp This modulation of dopaminergic tone is also implicated in its ability to suppress food intake. psu.edu
The peptide's effects are not limited to a single neurotransmitter. It is believed to mediate its actions through multiple neurotransmitter systems, including catecholamines, serotonin (B10506), and acetylcholine. psu.edu With regard to cyclic nucleotides, while the direct effects of this compound on cyclic AMP (cAMP) and cyclic GMP (cGMP) levels have been investigated, the precise mechanisms remain an area of active research. nih.gov Some studies suggest that the inhibition of prolactin secretion by this compound may be primarily mediated by intracellular messengers like cyclic nucleotides. jst.go.jpnih.gov
Behavioral Effects
Intracerebroventricular administration of this compound has been shown to produce distinct behavioral effects. In animal studies, it has been observed to increase locomotor activity. nih.gov This stimulatory effect on movement suggests an influence on motor output. nih.gov Additionally, this compound appears to affect emotional processes, as evidenced by a tendency for treated subjects to prefer the areas near the walls of an open field apparatus. nih.gov It has also been noted to influence response switching in a two-choice visual perception task, indicating an impact on cognitive flexibility. nih.gov Furthermore, the peptide has been linked to the modulation of stereotypic behavior. nih.gov
Endocrine System Regulation
Effects on Prolactin Secretion
This compound is recognized for its inhibitory effect on prolactin secretion. jst.go.jpoup.comgoogle.com This action has been observed both in vitro in rat pituitary tissue and in vivo in male rhesus monkeys. jst.go.jpoup.com Studies have demonstrated that this compound can significantly suppress serum prolactin levels. oup.com The mechanism behind this inhibition is thought to be distinct from the actions of thyrotropin-releasing hormone (TRH), from which it can be derived as a metabolite. jst.go.jp
Research suggests that this compound's inhibition of prolactin secretion may not directly involve changes in cytosolic calcium concentrations in lactotrophs. jst.go.jpnih.gov Instead, it is hypothesized that the primary mediation occurs through other intracellular messengers, potentially cyclic nucleotides, and may also involve an interaction with inhibitory systems such as the dopaminergic pathway. jst.go.jpnih.gov Specifically, it has been proposed that this compound may act as a dopamine uptake blocker in the hypothalamus, leading to a decrease in prolactin secretion. oup.com
Immune and Inflammatory Response Modulation
This compound has demonstrated significant immunomodulatory and anti-inflammatory properties. mdpi.comresearchgate.netd-nb.infofishersci.at It can influence inflammatory and stress responses by modifying the Nrf2-NF-κB signaling pathway. mdpi.comresearchgate.net The peptide has been shown to inhibit the pro-inflammatory NF-κB pathway, which is a key regulator of immune and inflammatory responses. mdpi.com This anti-inflammatory role has led to its investigation in the context of neuropathological conditions. mdpi.com
In microglial cells, this compound has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) induced by lipopolysaccharide (LPS), as well as inhibit the translocation of NF-κB. caymanchem.com Furthermore, it can exert anti-inflammatory effects in the central nervous system by down-regulating the expression of tumor necrosis factor-alpha (TNFα). glpbio.com Studies have also indicated that this compound can modulate the expression of genes related to immunity, such as METAP2, which is involved in immune-modulatory activity. mdpi.com
Cellular Proliferation and Differentiation Pathways
This compound, also known as cyclo(His-Pro), has demonstrated notable effects on cellular proliferation and differentiation, primarily through its influence on key signaling pathways. Research indicates that this cyclic dipeptide can act as a neurotrophic agent, promoting neuronal differentiation. In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, this compound was found to induce neuronal differentiation. longdom.org This suggests a role for the compound in neurogenesis and neuronal repair.
The molecular mechanisms underlying these effects appear to be linked to the modulation of complex signaling networks. While direct, extensive research on this compound's role in canonical proliferation pathways like MAPK, Wnt, or Notch is still emerging, its influence on stress-responsive and inflammatory pathways, which indirectly affect cell fate, is better documented. cusabio.comcellsignal.comnih.govmdpi.com For instance, this compound has been shown to modulate the Nrf2-NF-κB signaling axis. longdom.orgresearchgate.netoup.commedchemexpress.comglpbio.comgoogle.com The transcription factor Nrf2 is a master regulator of the antioxidant response, while NF-κB is a key player in the pro-inflammatory response. oup.com By influencing this axis, this compound can protect cells from oxidative stress and inflammation, cellular states that are intimately linked with decisions of proliferation, differentiation, and apoptosis. nih.gov
Furthermore, studies on other proline-containing cyclic dipeptides have shown activation of the Target of Rapamycin (TOR) kinase signaling pathway, which is a central regulator of cell growth and proliferation. oup.com While this has not been definitively shown for this compound itself, it points to a potential area of investigation. In some cancer cell lines, such as HT-29, MCF-7, and HeLa, this compound showed only marginal growth inhibitory effects compared to other cyclic dipeptides like cyclo(Phe-Pro). iiarjournals.org This suggests that its effects on proliferation may be cell-type specific and context-dependent. In PC12 cells, it was observed that under conditions of cellular stress, the cyclic dipeptide affects cellular proliferation and provides protection from apoptosis. researchgate.net
Receptor Interactions and Signaling Transduction
The biological effects of this compound are mediated through its interactions with various cellular components, including receptors and transporters, which initiate downstream signaling cascades.
This compound is considered a neuromodulator and exhibits characteristics of a non-classical or atypical neurotransmitter. jst.go.jpphysiology.org Unlike classical neurotransmitters, which are typically stored in synaptic vesicles and released at the presynaptic terminal to act on postsynaptic receptors, atypical neurotransmitters may not follow all of these conventions. mhmedical.comvt.edu For instance, some are not stored in vesicles and can diffuse more widely, affecting multiple cells in a region in what is known as volume transmission. inrae.fr
This compound's role as a neuromodulator implies that it doesn't necessarily elicit a direct excitatory or inhibitory response on its own, but rather modifies the cell's response to other neurotransmitters. nih.gov Studies have shown that this compound can potentiate the effects of neurotransmitters like norepinephrine (B1679862) and serotonin in regulating food intake. nih.gov It is widely distributed throughout the central nervous system and can cross the blood-brain barrier, allowing it to exert its modulatory effects on brain function. nih.govphysiology.org The fact that neuropeptides, a class to which this compound is related, often act as neuromodulators further supports this characterization. kenhub.com
While a specific, high-affinity G-protein coupled receptor (GPCR) for this compound has not been definitively identified, evidence suggests that its signaling may involve this large family of transmembrane receptors. rsc.orgresearchgate.net GPCRs are integral to cellular signaling, responding to a wide array of extracellular stimuli, including peptides and neurotransmitters, by activating intracellular G-proteins. wikipedia.org This activation initiates signaling cascades that lead to various cellular responses. wikipedia.org
Research on PC12 cells suggests that the effects of this compound on the deactivation of ERK1/2 are mediated by a receptor that appears to be dually coupled to both Gs and Gq protein subfamilies. researchgate.net This dual coupling would allow for the modulation of multiple downstream signaling pathways. Neuropeptides frequently signal through GPCRs, and their receptors can respond to lower concentrations of their ligands compared to classical neurotransmitters. inrae.frkenhub.comnih.gov The precursor to this compound, thyrotropin-releasing hormone (TRH), acts on a known GPCR, the TRH receptor, which couples to Gq and G11 proteins. ebi.ac.uked.ac.uk This lends further credence to the hypothesis that this compound may also interact with one or more GPCRs to exert its biological functions.
A significant aspect of this compound's molecular mechanism is its interaction with organic cation transporters (OCTs). It has been identified as a key endogenous substrate for the organic cation transporter 2 (OCT2), a member of the SLC22 family of transporters. oup.comgoogle.comnih.govplos.orgnih.gov These transporters are responsible for the movement of organic cations across the plasma membrane. nih.gov
OCT2 is notably expressed in dopaminergic regions of the brain, such as the substantia nigra. plos.org The transport of this compound by OCT2 is a sodium-independent process. plos.orgnih.gov Kinetic analyses have demonstrated the efficiency of this transport. In OCT2-expressing HEK-293 cells, the transport efficiency (Vmax/Km) of this compound was found to be higher than that of other endogenous compounds like histamine (B1213489) and tyramine, and it approached the high level of the non-specific OCT2 substrate tetraethylammonium (B1195904) (TEA). plos.orgnih.gov This indicates that this compound is a specific and high-efficiency substrate for OCT2. This transporter-mediated uptake is crucial for its cytoprotective effects in certain contexts. For example, pretreatment with this compound was shown to prevent cell death induced by the neurotoxin salsolinol (B1200041) in OCT2-expressing cells. plos.orgnih.gov
| Compound | Transport Efficiency (Vmax/Km) in OCT2-expressing HEK-293 cells | Reference |
|---|---|---|
| This compound (cyclo(His-Pro)) | Higher than other endogenous compounds like histamine and tyramine | plos.orgnih.gov |
| Tetraethylammonium (TEA) | High (used as a reference for high-efficiency transport) | plos.org |
| Salsolinol | High, comparable to this compound | plos.orgnih.gov |
| Histamine | Lower than this compound | plos.orgnih.gov |
| Tyramine | Lower than this compound | plos.orgnih.gov |
Enzyme Activity Modulation
This compound has been investigated for its ability to modulate the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The modulation of AChE activity is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.com
Research has yielded somewhat varied results regarding the direct impact of this compound on AChE. A study investigating the effects of this compound isomers in an in vitro model of Alzheimer's disease found that the isomers did alter AChE activity. mdpi.com Specifically, while the isomers alone did not change AChE activity, at high concentrations (100 µM), they provided a slight amelioration of the increased AChE activity induced by amyloid-beta peptides. mdpi.com
Alpha- and Beta-Secretase Activities
Alpha-secretase (α-secretase) and beta-secretase (β-secretase) are key enzymes in the processing of the amyloid precursor protein (APP), a protein central to the pathology of Alzheimer's disease. wikipedia.orgmdpi.com The cleavage of APP by these enzymes dictates the generation of different protein fragments. Cleavage by α-secretase is part of the non-amyloidogenic pathway, which precludes the formation of the amyloid-beta (Aβ) peptide. nih.govrndsystems.com Conversely, the sequential cleavage of APP by β-secretase (also known as BACE1) and then gamma-secretase leads to the production of Aβ peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. wikipedia.orgmdpi.comnih.gov
Research into the potential therapeutic effects of various compounds often includes an evaluation of their impact on these secretase activities. One such compound, this compound (also known as Cyclo(His-Pro) or cHP), has been investigated for its neuroprotective potential. nih.govkcl.ac.uk
A key study explored the effects of four this compound diketopiperazine isomers (cHP1, cHP2, cHP3, and cHP4) on α- and β-secretase activity in an in vitro model of Alzheimer's disease. mdpi.com The model utilized differentiated human neuroblastoma (SH-SY5Y) cells exposed to Amyloid-beta 1-42 (Aβ1-42) peptides to simulate disease conditions. nih.govmdpi.com
The study first established that exposure to Aβ1-42 significantly altered the activity of both enzymes in the cellular model. mdpi.com Specifically, Aβ1-42 exposure led to a 2.1-fold decrease in α-secretase activity and a 2.2-fold increase in β-secretase activity. mdpi.com However, when the cells were treated with the cHP isomers alone, no significant change in the baseline activity of either α- or β-secretase was observed. mdpi.com
Research Findings on Secretase Activity Modulation
The following tables summarize the effects of this compound isomers on secretase activity in an in vitro Alzheimer's disease model induced by Amyloid-beta 1-42.
Table 1: Effect of this compound Isomers on α-Secretase Activity This table shows the relative α-secretase activity in differentiated SH-SY5Y cells under different treatment conditions. Activity is presented relative to the control group.
| Treatment Group | Fold Change in α-Secretase Activity | Outcome |
| Control | 1.0 | Baseline activity |
| Aβ1-42 | ~2.1-fold decrease | Significant reduction in activity mdpi.com |
| Aβ1-42 + cHP1 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
| Aβ1-42 + cHP2 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
| Aβ1-42 + cHP3 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
| Aβ1-42 + cHP4 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
Table 2: Effect of this compound Isomers on β-Secretase Activity This table shows the relative β-secretase activity in differentiated SH-SY5Y cells under different treatment conditions. Activity is presented relative to the control group.
| Treatment Group | Fold Change in β-Secretase Activity | Outcome |
| Control | 1.0 | Baseline activity |
| Aβ1-42 | ~2.2-fold increase | Significant increase in activity mdpi.com |
| Aβ1-42 + cHP1 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
| Aβ1-42 + cHP2 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
| Aβ1-42 + cHP3 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
| Aβ1-42 + cHP4 (100 µM) | No significant change vs. Aβ1-42 group | Ineffective in reversing Aβ1-42 effect mdpi.com |
Research Methodologies and Experimental Approaches
Analytical Chemistry Techniques for Histidylproline Quantification and Characterization
Accurate analysis of this compound requires techniques that can resolve and detect this specific dipeptide within complex matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like this compound. It enables separation, identification, and quantification based on differences in polarity and interaction with stationary phases. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing hydrophobic stationary phases (e.g., C18 columns) and polar mobile phases, often a gradient of water and acetonitrile, with additives like trifluoroacetic acid (TFA) or perfluoroheptanoic acid (PFHA) to improve peak shape and resolution oup.comrsc.orgspkx.net.cnrasayanjournal.co.innih.govgoogle.comsigmaaldrich.comnih.govnih.gov. HPLC is crucial for assessing the purity of synthesized this compound and its analogs, with reported purities often exceeding 95% google.commdpi.comsigmaaldrich.com. For instance, a typical HPLC method for cyclo(His-Pro) involves a gradient elution on a C18 column, measuring the compound at 220 nm, achieving high yields and purity spkx.net.cn.
Radioimmunoassay (RIA) Development and Application
Radioimmunoassay (RIA) is a highly sensitive method for quantifying specific substances, including peptides, by utilizing antibodies that bind to the target molecule. While RIA is more commonly associated with larger peptides and hormones, it has been developed for metabolites of thyrotropin-releasing hormone (TRH), such as pyroglutamyl-histidyl-proline (pGlu-His-Pro-OH) and histidyl-proline diketopiperazine (cyclo(His-Pro)) nih.govnih.govcapes.gov.brresearchgate.netnih.govphoenixpeptide.comnih.gov. These assays typically involve radiolabeling the target molecule (e.g., with iodine-125) and measuring the competition between the labeled antigen and unlabeled antigen in a sample for antibody binding sites. For cyclo(His-Pro), RIA has been instrumental in determining its presence and levels in biological fluids like human serum and various brain regions nih.govcapes.gov.brresearchgate.netnih.gov.
Spectroscopic Methods in Peptide Analysis
Spectroscopic techniques provide detailed structural information about this compound.
Mass Spectrometry (MS): MS, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is vital for confirming the molecular weight and structure of this compound and its derivatives. For this compound (C9H13N3O3), ESI-MS typically yields a protonated molecular ion [M+H]+ at m/z 213.117 bovinedb.ca. The cyclic form, cyclo(His-Pro) (C11H14N4O2), shows a molecular weight of 234.25 Da, with characteristic fragment ions observed in MS/MS analysis sigmaaldrich.comhmdb.cadrugbank.com. Hyphenated techniques like LC-MS/MS are also employed for comprehensive dipeptide analysis, utilizing derivatization with reagents like phenyl isocyanate to enhance detection and fragmentation patterns jst.go.jp.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and two-dimensional NMR (e.g., COSY), is used to elucidate the detailed structure and conformational preferences of dipeptides. While specific ¹H NMR data for this compound itself is less commonly reported in general searches, studies on dipeptides highlight that the sequence order influences chemical shifts, particularly of α-protons walisongo.ac.idacs.org. For cyclo(His-Pro), ¹H NMR analysis at 100 MHz has shown chemical shifts at specific ppm values (e.g., 1.95, 2.2, 3.4, 3.5, 4.65, 7.4, and 8.25 ppm) google.com. ¹³C NMR can also be used to study carbonyl carbon shifts, correlating with solvent polarity and potential interactions mdpi.com.
UV-Visible Spectroscopy: UV-Vis spectroscopy is sensitive to the aromatic rings present in amino acid side chains, such as the imidazole (B134444) ring of histidine. While absorbance is additive and can lead to overlapping features in peptides with multiple aromatic residues, derivative spectroscopy can enhance resolution for analyzing spectral shifts and interactions thermofisher.com.
Advanced Chromatographic and Hyphenated Techniques
Advanced techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or other detectors, offering enhanced sensitivity and specificity. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are widely used for the quantification and identification of dipeptides like this compound in complex biological samples oup.comrasayanjournal.co.in. These hyphenated methods allow for the simultaneous separation of components in a mixture and their subsequent mass spectral analysis, providing definitive identification and quantification. For example, LC-MS/MS is employed for absolute quantification of cyclo(His-Pro) in plant samples oup.com.
Peptide Synthesis Strategies for this compound and Analogs
The synthesis of this compound and its analogs, particularly the cyclic diketopiperazine form, is crucial for obtaining pure standards and for developing potential therapeutic agents.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the efficient and automated synthesis of peptides, including dipeptides like this compound. This technique involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids using coupling reagents. For this compound synthesis, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used, with appropriate side-chain protection for histidine (e.g., Trt - trityl) and standard coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) researchgate.netgoogle.comresearchgate.net. After assembly, the peptide is cleaved from the resin, typically using trifluoroacetic acid (TFA) cocktails. SPPS protocols for dipeptides can achieve high yields, often exceeding 90%, and high purity spkx.net.cnmdpi.com. The synthesis of TRH analogs, which involve histidine and proline, also utilizes SPPS, demonstrating its versatility for proline-containing peptides researchgate.netgoogle.comresearchgate.net.
Molecular and Genetic Techniques
Gene expression analysis, particularly using Polymerase Chain Reaction (PCR) arrays, is a powerful tool for examining the molecular mechanisms underlying the effects of this compound or its derivatives. PCR arrays allow for the simultaneous profiling of a focused panel of genes, often related to specific biological pathways or disease states.
In studies investigating the neuroprotective potential of cyclo(His-Pro) isomers in an in vitro Alzheimer's disease model, gene expression analysis was performed using RT² Profiler PCR Arrays. These arrays monitored the expression of 64 key genes across 10 different biological pathways, including apoptosis, DNA damage, and metabolic processes. The findings indicated that cyclo(His-Pro) modulated gene expression in response to amyloid-beta exposure. Specifically, genes such as CASP8, CASP9, ERCC1, HSPA1A, and PARP2 showed increased expression, while genes like ACADVL, ADM2, BCL2, BCL2L1, CYP2D6, DNAJB9, FASLG, METAP2, SLC7A11, and UHRF1 exhibited decreased expression following cyclo(His-Pro) treatment in the presence of amyloid-beta. mdpi.com
RT² Profiler PCR Arrays are designed to provide reliable gene expression analysis of over 170 pathways, featuring laboratory-verified qPCR assays and integrated controls to ensure experimental success. qiagen.com
Table 2: Gene Expression Changes Modulated by Cyclo(His-Pro) in an In Vitro AD Model
| Gene Category | Genes with Increased Expression | Genes with Decreased Expression |
| Apoptosis | CASP8, CASP9, PARP2 | BCL2, BCL2L1, FASLG |
| DNA Damage and Repair | ERCC1 | |
| Mitochondrial Metabolism | ACADVL | |
| Heat Shock Response | HSPA1A | DNAJB9 |
| Other Pathways | ADM2, CYP2D6, METAP2, SLC7A11, UHRF1 |
Protein activity assays are fundamental for quantifying the functional capacity of enzymes and other proteins involved in this compound metabolism or action. For instance, Angiotensin-Converting Enzyme (ACE) activity is commonly assessed using the substrate hippuryl-His-Leu. pan.olsztyn.plguidetopharmacology.org ACE is known to cleave dipeptides from the C-terminus of various peptides, including angiotensin I to angiotensin II. uniprot.org
Dipeptidyl Peptidase-4 (DPP-4) activity assays are also relevant, as DPP-4 cleaves peptides with proline or alanine (B10760859) at the penultimate N-terminal position, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). glucagon.commedscape.comnih.govfrontiersin.orgfrontiersin.org While this compound itself is a dipeptide, its precise substrate relationship with DPP-4 is not explicitly detailed in the provided search results, but the study of such enzymes is crucial for understanding related peptide biochemistry.
General enzyme activity assays are employed to detect the presence or quantity of specific enzymes in biological samples, utilizing various reagents and methodologies tailored to the required sensitivity. sigmaaldrich.com
Flow cytometry and fluorescence microscopy are indispensable techniques in cell biology for analyzing cellular characteristics and functions at a single-cell level. Flow cytometry rapidly analyzes cells in suspension based on their light scattering properties and fluorescence, enabling the characterization of cell populations. nih.govthe-scientist.com Imaging flow cytometry uniquely combines these capabilities, allowing for the simultaneous analysis of morphology and multi-parameter fluorescence, similar to microscopy but at the throughput of flow cytometry. nih.gov
These methods have been applied in studies involving this compound derivatives. For example, flow cytometry was used to confirm cellular differentiation in an in vitro Alzheimer's disease model, assessing changes in cell cycle phases. mdpi.com Both techniques are vital for investigating cellular processes such as protein distribution, cell signaling, and cell-to-cell interactions. nih.govunam.mx They are also employed in the detection and characterization of rare cell events. clinicallab.com
Compound List:
this compound
Cyclo(His-Pro)
Thyrotropin-Releasing Hormone (TRH)
Angiotensin I
Angiotensin II
Hippuryl-His-Leu
Glucagon-like peptide-1 (GLP-1)
Glucose-dependent insulinotropic polypeptide (GIP)
Amyloid-beta (Aβ1-42)
Structure Activity Relationship Sar Studies of Histidylproline and Its Analogs
Isomer-Specific Biological Activities
The biological activity of histidylproline can be influenced by its stereochemistry. While specific studies detailing isomer-specific activities of this compound itself are not extensively detailed in the provided search results, general principles in peptide chemistry indicate that different stereoisomers (e.g., L-His-L-Pro, D-His-L-Pro, L-His-D-Pro, D-His-D-Pro) can exhibit distinct binding affinities to biological targets and varying metabolic stabilities. Diketopiperazines (DKPs) derived from proline, in general, have shown that the presence of a D-amino acid can be critical for certain activities, such as antibacterial effects mdpi.com. For instance, D-,D-enantiomers of proline-based DKPs have demonstrated improved minimum inhibitory concentrations (MICs) compared to their L-counterparts mdpi.com. While not directly on this compound, this highlights the importance of stereochemistry in DKP activity and suggests that similar investigations into this compound isomers would be valuable for understanding its SAR.
Impact of Amino Acid Modifications on Biological Efficacy
Modifications to the constituent amino acids of this compound can significantly alter its biological profile. Research into TRH analogs, which share structural similarities with this compound, has explored modifications at various positions. For example, substituting the N-terminal pyroglutamic acid or modifying the histidine residue in TRH analogs has led to compounds with selectivity for specific TRH receptor subtypes researchgate.net. These modifications can involve alkyl group substitutions on the imidazole (B134444) ring of histidine or replacement of the pyroglutamic acid with other cyclic carboxylic acids. Such alterations can impact binding affinity and downstream signaling.
Furthermore, the broader class of proline-based diketopiperazines (DKPs) has been investigated for various activities, including anticancer, neuroprotective, and antibacterial effects mdpi.com. Analogs of proline itself, such as silaproline, have been synthesized to confer increased lipophilicity and improved resistance to biodegradation, potentially enhancing pharmacokinetic properties mdpi.com. While specific examples of this compound analogs with detailed SAR data are limited in the provided snippets, the general approach involves altering the side chains of histidine and proline, or modifying the peptide backbone. These modifications are aimed at optimizing interactions with biological targets, improving metabolic stability, and modulating physicochemical properties. For instance, studies on methionine-proline anilides as dengue virus NS2B-NS3 protease inhibitors found that the L-proline, L-methionine, and p-nitroaniline moieties were crucial for blocking the active site, indicating the importance of specific amino acid residues and their modifications in achieving inhibitory activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to correlate the chemical structure of compounds with their biological activity. While direct QSAR studies specifically focusing on this compound are not explicitly detailed in the provided search results, QSAR has been applied to related peptide structures and TRH analogs. For instance, QSAR models have been developed for TRH analogs to understand their binding to TRH receptor subtypes, aiding in the design of selective agonists researchgate.netdcu.ie.
QSAR studies typically involve generating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for a series of compounds and then statistically correlating these descriptors with their observed biological activities. For example, QSAR models for hydroxyproline-based inhibitors targeting protein-protein interactions have utilized methods such as genetic function approximation (GFA) and comparative molecular field analysis (CoMFA) nih.gov. These models provide quantitative insights into how structural features contribute to activity, allowing for the prediction of the activity of new, unsynthesized compounds. The application of QSAR to this compound analogs would involve generating relevant descriptors for various modifications and building predictive models for specific biological endpoints. This approach can guide the synthesis of more potent and selective analogs by identifying key structural requirements for activity google.comulb.ac.be.
Q & A
Basic Research: What methodological approaches are recommended for identifying and quantifying Histidylproline in biological samples?
Answer:
this compound can be identified and quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . Key steps include:
- Sample preparation : Deproteinization via acetonitrile precipitation to isolate low-molecular-weight metabolites .
- Chromatographic separation : Use a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to resolve this compound from other dipeptides .
- Quantification : Calibrate using synthetic this compound standards (purity ≥98%) and validate with spike-recovery experiments to ensure accuracy .
Advanced Research: How can researchers address contradictory findings regarding this compound’s role in metabolic pathways?
Answer:
Contradictions, such as this compound’s variable levels in liver vs. kidney tissues under metabolic stress, require:
- Context-specific experimental designs : Compare tissue-specific expression profiles using transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify organ-dependent regulatory mechanisms .
- Dose-response studies : Test this compound concentrations across physiological ranges (e.g., 0.1–10 µM) to delineate biphasic effects on pathways like NF-κB signaling .
- Integrated data analysis : Apply tools like Thomson Reuters MetaCore to map metabolite-pathway interactions and reconcile discrepancies (e.g., increased this compound in kidneys but decreased branched-chain amino acid dipeptides in the liver) .
Basic Research: What protocols ensure reproducible synthesis of this compound in vitro?
Answer:
For laboratory synthesis:
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected L-histidine and L-proline residues with HBTU/HOBt activation. Purify via preparative HPLC and verify cyclic structure using nuclear magnetic resonance (NMR) (e.g., characteristic proline δ-CH2 signals at 3.1–3.4 ppm) .
- Quality control : Confirm purity (>98%) via analytical HPLC and characterize using high-resolution mass spectrometry (HRMS) (expected [M+H]+: m/z 253.13 for C11H16N4O3) .
Advanced Research: How should researchers design studies to investigate this compound’s neuroprotective mechanisms?
Answer:
- Model systems : Use primary neuronal cultures or Parkinson’s disease (PD) animal models to assess this compound’s inhibition of NF-κB nuclear translocation, a key neuroinflammatory driver .
- Functional assays : Combine electrophysiology (e.g., intracortical inhibition measurements) with cytokine profiling (ELISA for TNF-α/IL-6) to link molecular effects to phenotypic outcomes .
- Multi-omics integration : Correlate this compound levels with proteomic changes in dopaminergic pathways to identify upstream regulators (e.g., tyrosine hydroxylase activity) .
Methodological Guidance: What statistical frameworks are optimal for longitudinal studies involving this compound?
Answer:
- Repeated-measures ANOVA : Analyze time-dependent changes in this compound levels (e.g., pre/post-intervention in metabolic studies) .
- Power analysis : Calculate sample sizes using pilot data (e.g., standard deviation of ±15% in dipeptide measurements from rodent models) .
- Correction for multiple comparisons : Apply Benjamini-Hochberg adjustments to minimize false discoveries in omics datasets .
Advanced Research: How can conflicting evidence about this compound’s bioavailability be resolved?
Answer:
- Pharmacokinetic profiling : Conduct oral/intravenous administration studies in rodents, measuring plasma/tissue this compound via LC-MS at intervals (0–24 hrs) .
- Barrier permeability assays : Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 monolayers) to assess transport efficiency .
- Comparative metabolomics : Contrast endogenous vs. exogenous this compound pools using isotope-labeled tracers (e.g., 13C-histidine) to distinguish synthesis from uptake .
Basic Research: What ethical and technical standards apply to preclinical this compound studies?
Answer:
- NIH guidelines : Report animal strain, sex, age, and housing conditions (e.g., Sprague-Dawley rats, 12-week-old males, 12-hr light/dark cycles) to ensure reproducibility .
- Blinding protocols : Assign treatment groups randomly and perform analyses blinded to reduce bias in neurobehavioral assessments .
Advanced Research: What strategies mitigate variability in this compound measurements across laboratories?
Answer:
- Inter-laboratory calibration : Share reference samples (e.g., Sigma-Aldrich SMB01324) and standardize LC-MS parameters (column type, ionization mode) .
- Metadata reporting : Document extraction solvents (e.g., 80% methanol), storage temperatures (−80°C), and freeze-thaw cycles to identify pre-analytical confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
